2-[(5-{[1-(2,4-dichlorobenzyl)-1H-tetrazol-5-yl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
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Overview
Description
2-{[5-({1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,2,3,4-TETRAZOL-5-YL}METHYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a combination of tetrazole, triazole, and acetamide functional groups
Preparation Methods
The synthesis of 2-{[5-({1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,2,3,4-TETRAZOL-5-YL}METHYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: This step involves the reaction of 2,4-dichlorobenzyl chloride with sodium azide to form the tetrazole ring.
Formation of the Triazole Ring: The tetrazole intermediate is then reacted with methylhydrazine to form the triazole ring.
Formation of the Acetamide Group: The final step involves the reaction of the triazole intermediate with chloroacetyl chloride to form the acetamide group.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, such as using continuous flow reactors to improve reaction efficiency and control .
Chemical Reactions Analysis
2-{[5-({1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,2,3,4-TETRAZOL-5-YL}METHYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-{[5-({1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,2,3,4-TETRAZOL-5-YL}METHYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Materials Science: The compound’s stability and reactivity make it a candidate for use in the development of new materials with specific properties.
Biological Research: It is used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 2-{[5-({1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,2,3,4-TETRAZOL-5-YL}METHYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular pathways involved are still under investigation, but it is thought to interfere with cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar compounds to 2-{[5-({1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,2,3,4-TETRAZOL-5-YL}METHYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE include:
2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: This compound is used as an intermediate in the synthesis of herbicides.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Known for its antiviral activity.
1-[(2RS)-2-(2,4-Dichlorophenyl)-2-[[(2,5-dichlorophenyl)methyl]oxy]ethyl]-1H-imidazoliumnitrate: Used in pharmaceutical research.
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the unique properties of 2-{[5-({1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,2,3,4-TETRAZOL-5-YL}METHYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE.
Properties
Molecular Formula |
C14H14Cl2N8OS |
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Molecular Weight |
413.3 g/mol |
IUPAC Name |
2-[[5-[[1-[(2,4-dichlorophenyl)methyl]tetrazol-5-yl]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C14H14Cl2N8OS/c1-23-12(18-20-14(23)26-7-11(17)25)5-13-19-21-22-24(13)6-8-2-3-9(15)4-10(8)16/h2-4H,5-7H2,1H3,(H2,17,25) |
InChI Key |
ZMCMYJACUFOYFI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)N)CC2=NN=NN2CC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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